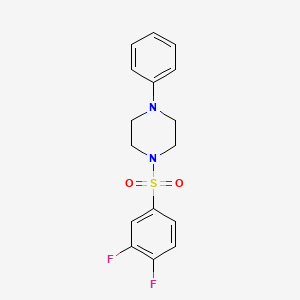
1-(3,4-DIFLUOROBENZENESULFONYL)-4-PHENYLPIPERAZINE
説明
1-(3,4-DIFLUOROBENZENESULFONYL)-4-PHENYLPIPERAZINE is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a piperazine ring substituted with a phenyl group and a 3,4-difluorobenzenesulfonyl group, making it a versatile molecule for research and industrial purposes.
特性
IUPAC Name |
1-(3,4-difluorophenyl)sulfonyl-4-phenylpiperazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16F2N2O2S/c17-15-7-6-14(12-16(15)18)23(21,22)20-10-8-19(9-11-20)13-4-2-1-3-5-13/h1-7,12H,8-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSMBICOWPTUGMI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)S(=O)(=O)C3=CC(=C(C=C3)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16F2N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
準備方法
The synthesis of 1-(3,4-DIFLUOROBENZENESULFONYL)-4-PHENYLPIPERAZINE typically involves the following steps:
Starting Materials: The synthesis begins with 3,4-difluorobenzenesulfonyl chloride and 4-phenylpiperazine.
Reaction Conditions: The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, under an inert atmosphere to prevent moisture interference.
Catalysts and Reagents: A base such as triethylamine is often used to neutralize the hydrochloric acid formed during the reaction.
Procedure: The 3,4-difluorobenzenesulfonyl chloride is added dropwise to a solution of 4-phenylpiperazine and triethylamine, and the mixture is stirred at room temperature for several hours. The product is then purified using column chromatography or recrystallization techniques.
化学反応の分析
1-(3,4-DIFLUOROBENZENESULFONYL)-4-PHENYLPIPERAZINE undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the sulfonyl chloride group.
Oxidation and Reduction: The aromatic rings in the compound can undergo oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions: Typical reagents include nucleophiles like amines or alcohols, and conditions often involve mild temperatures and organic solvents.
Major Products: The major products of these reactions are typically derivatives of the original compound, with substitutions occurring at the sulfonyl chloride group.
科学的研究の応用
1-(3,4-DIFLUOROBENZENESULFONYL)-4-PHENYLPIPERAZINE has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including its interactions with various enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings.
作用機序
The mechanism of action of 1-(3,4-DIFLUOROBENZENESULFONYL)-4-PHENYLPIPERAZINE involves its interaction with specific molecular targets:
Molecular Targets: The compound can bind to enzymes and receptors, altering their activity.
Pathways Involved: It may influence signaling pathways within cells, leading to changes in cellular function and behavior.
類似化合物との比較
1-(3,4-DIFLUOROBENZENESULFONYL)-4-PHENYLPIPERAZINE can be compared with other similar compounds:
Similar Compounds: These include other sulfonyl piperazine derivatives, such as 1-(4-methylbenzenesulfonyl)-4-phenylpiperazine and 1-(4-chlorobenzenesulfonyl)-4-phenylpiperazine.
Uniqueness: The presence of the 3,4-difluorobenzenesulfonyl group imparts unique chemical and physical properties, such as increased reactivity and potential biological activity, distinguishing it from other similar compounds.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


